



Pipetting Accuracy in High-Throughput Screening Assays: A Technical Support Guide

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to pipetting accuracy in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable levels of accuracy and precision for pipetting in HTS?

A1: Pipetting accuracy and precision are critical for the reliability of HTS data. The acceptable limits are often defined by the International Organization for Standardization (ISO) 8655 standard.[1][2] Accuracy refers to the closeness of the dispensed volume to the set volume, while precision describes the repeatability of the dispenses. These are typically expressed as a percentage of the nominal volume.

Q2: How does liquid viscosity affect pipetting accuracy?

A2: Viscous liquids, such as glycerol or solutions containing detergents like Tween® 20, present significant challenges to accurate pipetting with air displacement pipettes.[3][4] The higher friction and tendency to adhere to pipette tip walls can lead to incomplete aspiration and dispensing, resulting in under-delivery of the intended volume.[4] For these types of liquids, specific techniques and pipette tips are recommended to improve accuracy.

Troubleshooting & Optimization





Q3: What is the difference between forward and reverse pipetting, and when should each be used?

A3: Forward and reverse pipetting are two common techniques for operating air displacement pipettes.

- Forward Pipetting: This is the standard technique for most aqueous solutions. The process involves depressing the plunger to the first stop, aspirating the liquid, and then depressing to the first and then the second stop to dispense the full volume.[5][6]
- Reverse Pipetting: This technique is recommended for viscous, volatile, or foaming liquids.[3] [7][8] It involves depressing the plunger to the second stop to aspirate a volume larger than the set volume, and then depressing only to the first stop to dispense the desired volume, leaving a small amount of liquid in the tip.[4][5] This method helps to compensate for liquid retention on the tip surface and minimizes the risk of aerosol formation.[9]

Q4: How often should pipettes be calibrated?

A4: Regular calibration is essential to ensure pipetting accuracy.[10] The frequency of calibration depends on the intensity of use, the criticality of the assays, and the laboratory's quality assurance policies. As a general guideline, pipettes should be calibrated at least annually. However, for high-use pipettes in a regulated environment, a more frequent calibration schedule, such as every three to six months, is often recommended.[11]

Q5: What type of pipette tips should be used for HTS applications?

A5: The choice of pipette tip is crucial for accurate and reproducible results.[12][13] For HTS, it is important to use high-quality tips that are certified free of DNase, RNase, and endotoxins. [13] Specific applications may require specialized tips:

- Low-retention tips: These have a hydrophobic inner surface to reduce liquid adhesion and are ideal for viscous liquids or precious samples.[4][14]
- Filtered tips: These contain a barrier to prevent aerosol contamination, which is critical for sensitive applications like PCR and cell-based assays.[15]



• Wide-orifice tips: These are suitable for transferring viscous liquids or cell suspensions without causing shear stress to the cells.[13][16]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Pipetting Volumes

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps	
Improper Pipetting Technique	- Ensure a smooth and consistent plunger operation.[5]- Pre-wet the pipette tip 2-3 times with the liquid to be dispensed Hold the pipette at a consistent, near-vertical angle (not exceeding 20 degrees).[17]- Immerse the tip just below the liquid surface (2-3 mm) during aspiration.[3]	
Incorrect Pipette/Tip Combination	- Use pipette tips recommended by the pipette manufacturer to ensure a proper seal Verify that the tip is firmly seated on the pipette barrel.	
Temperature Disequilibrium	- Allow the pipette, tips, and liquids to equilibrate to room temperature before use.[18][19]- Avoid handling the pipette body or tips excessively to minimize heat transfer.[20]	
Worn or Damaged Pipette Components	- Inspect seals, O-rings, and pistons for wear or damage If damage is suspected, have the pipette serviced by a qualified technician.	
Pipette Out of Calibration	 Verify the pipette's calibration using a gravimetric method If the pipette is out of specification, it must be recalibrated. 	

Issue 2: Problems with Automated Liquid Handlers

Possible Causes and Solutions:



Possible Cause	Troubleshooting Steps
Incorrect Liquid Class Settings	- Define and optimize liquid class parameters (e.g., aspiration/dispense speed, delays) for each specific liquid type (e.g., aqueous, viscous, volatile).[21]
Tip Loading/Ejection Failures	- Ensure tip boxes are correctly aligned on the deck Check for obstructions on the deck that may interfere with movement.[22]- Verify that the correct tip type and size are being used for the installed pipetting head.
Clogged Tips or Tubing	- For systems with fixed tips, ensure wash protocols are effective in preventing carryover For systems with disposable tips, use filtered tips to prevent aerosol contamination of the pipetting head.[10]- If clogs persist, consult the instrument's user manual for cleaning procedures.
Software or Hardware Errors	- Restart the control software and the liquid handler Ensure all cables are securely connected If errors persist, contact the manufacturer's technical support.
Lack of Regular Maintenance	- Follow a regular preventative maintenance schedule, including cleaning and inspection.[23] [24][25]- Keep a log of all maintenance activities.

Quantitative Data Summary

Table 1: ISO 8655-2 Maximum Permissible Errors for Single-Channel Air Displacement Pipettes



Nominal Volume (V)	Maximum Permissible Systematic Error (as % of V)	Maximum Permissible Random Error (as % of V)
1 μL ≤ V ≤ 10 μL	± 8.0%	≤ 4.0%
10 μL < V ≤ 100 μL	± 3.0%	≤ 1.5%
100 μL < V ≤ 1000 μL	± 1.5%	≤ 0.7%
1000 μL < V ≤ 10,000 μL	± 1.0%	≤ 0.5%

Source: Based on ISO 8655-2 standards. Note that specific manufacturer specifications may be tighter.[1][17][26][27]

Table 2: Impact of Temperature on Pipetting Accuracy

Pipette Volume	Liquid Temperature	Deviation from Target Volume
2 μL (set to 0.2 μL)	3°C (Cold)	+37% (Over-delivery)
2 μL (set to 0.2 μL)	45°C (Warm)	-23% (Under-delivery)
20 μL (set to max volume)	3°C (Cold)	+0.6% (Over-delivery)
20 μL (set to max volume)	45°C (Warm)	-0.9% (Under-delivery)

Source: Illustrative data based on studies of thermal effects on pipetting. Actual values can vary based on specific conditions.[20]

Experimental ProtocolsProtocol 1: Gravimetric Pipette Calibration

This protocol describes the standard method for calibrating a variable-volume air displacement pipette using a high-precision analytical balance.[11][28][29][30]

Materials:

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- Pipette to be calibrated
- Manufacturer-recommended pipette tips
- Analytical balance with a readability of at least 0.01 mg
- Weighing vessel (e.g., a small beaker)
- Distilled or deionized water, equilibrated to room temperature
- Thermometer
- Barometer

Procedure:

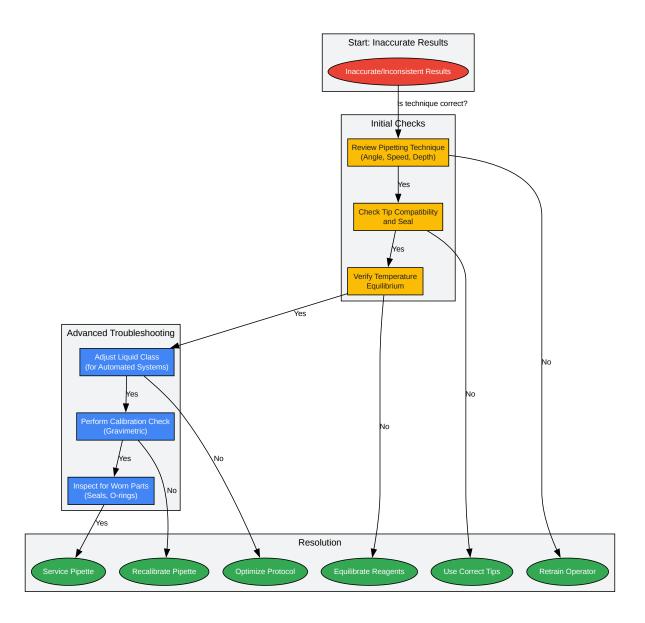
- Environmental Control: Perform the calibration in a draft-free room with a stable temperature (±0.5°C) and humidity (45-80%).[2] Record the ambient temperature, humidity, and barometric pressure.
- Preparation: Place the weighing vessel containing a small amount of water (to increase humidity and reduce evaporation) on the balance. Tare the balance.
- Volume Setting: Set the pipette to the desired calibration volume (typically tested at 10%, 50%, and 100% of the nominal volume).[26][29]
- Tip Pre-wetting: Aspirate and dispense the set volume of water back into the source container three to five times to equilibrate the air cushion within the pipette tip.[11]
- Measurement: a. Aspirate the set volume of water. b. Dispense the water into the tared
 weighing vessel, touching the tip to the side of the vessel. c. Record the weight displayed on
 the balance.
- Repeat: Repeat the measurement at least 10 times for each test volume.
- Calculations: a. Convert the recorded mass to volume using the Z-factor, which corrects for water density based on temperature and barometric pressure. b. Calculate the mean



dispensed volume, the systematic error (accuracy), and the random error (precision, expressed as coefficient of variation, %CV).[28]

 Assessment: Compare the calculated accuracy and precision to the manufacturer's specifications or ISO 8655 limits.

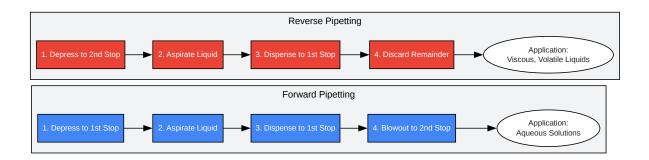
Visual Diagrams





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Caption: Troubleshooting workflow for pipetting inaccuracies.



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Caption: Comparison of forward and reverse pipetting techniques.

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